4-[2-(propan-2-yl)-1H-imidazol-1-yl]oxolan-3-ol
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Overview
Description
4-[2-(propan-2-yl)-1H-imidazol-1-yl]oxolan-3-ol is a compound that features an imidazole ring and an oxolane ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it an important synthon in the development of new drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild enough to include a variety of functional groups, including aryl halides and aromatic and saturated heterocycles .
Industrial Production Methods
Industrial production methods for this compound often involve microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. For example, the synthesis of 4-(1H-benzimidazol-2-yl)aniline was achieved by heating a mixture of p-aminobenzoic acid and polyphosphoric acid (PPA) in a microwave oven .
Chemical Reactions Analysis
Types of Reactions
4-[2-(propan-2-yl)-1H-imidazol-1-yl]oxolan-3-ol undergoes various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert imidazole derivatives to their corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve mild temperatures and neutral to slightly acidic pH levels .
Major Products Formed
The major products formed from these reactions include imidazole N-oxides, amines, and substituted imidazole derivatives. These products are often used as intermediates in the synthesis of pharmaceuticals and other biologically active compounds .
Scientific Research Applications
4-[2-(propan-2-yl)-1H-imidazol-1-yl]oxolan-3-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial, antifungal, and antiviral properties.
Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-[2-(propan-2-yl)-1H-imidazol-1-yl]oxolan-3-ol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, resulting in the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Omeprazole: An antiulcer agent.
Metronidazole: A bactericidal agent.
Uniqueness
What sets 4-[2-(propan-2-yl)-1H-imidazol-1-yl]oxolan-3-ol apart from these similar compounds is its unique combination of an imidazole ring and an oxolane ring. This structural feature provides it with a distinct set of chemical and biological properties, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
4-(2-propan-2-ylimidazol-1-yl)oxolan-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-7(2)10-11-3-4-12(10)8-5-14-6-9(8)13/h3-4,7-9,13H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUACLYJQEWHOFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1C2COCC2O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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